Product packaging for 1-(4-Aminophenyl)-1H-pyrrole-2-carboxamide(Cat. No.:)

1-(4-Aminophenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B11788206
M. Wt: 201.22 g/mol
InChI Key: LJTONOTYNJKZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Aminophenyl)-1H-pyrrole-2-carboxamide is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel anti-infective agents. The compound features a pyrrole carboxamide core, a scaffold recognized for its high value in drug discovery. This specific structure is designed for researchers constructing targeted molecules for investigating new therapeutic pathways. The pyrrole-2-carboxamide moiety is a key structural fragment found in several bioactive compounds and is integral to the function of inhibitors targeting bacterial enzymes and transporters . Its primary research applications include serving as a precursor in the synthesis of potential antibacterial agents. Structural analogues of pyrrole-2-carboxamide have demonstrated potent, low nanomolar inhibition of bacterial targets such as DNA gyrase B, a critical enzyme for bacterial replication . Furthermore, this chemical scaffold is being extensively investigated in the search for new treatments for drug-resistant tuberculosis (TB). Pyrrole-2-carboxamides have been identified as promising inhibitors of Mycobacterial membrane protein large 3 (MmpL3), an essential transporter for the cell wall biosynthesis of Mycobacterium tuberculosis . Compounds based on this structure have shown excellent activity against drug-resistant TB strains and good in vivo efficacy in research models . The 4-aminophenyl substituent in this molecule provides a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships and optimize properties like potency and lipophilicity . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O B11788206 1-(4-Aminophenyl)-1H-pyrrole-2-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-(4-aminophenyl)pyrrole-2-carboxamide

InChI

InChI=1S/C11H11N3O/c12-8-3-5-9(6-4-8)14-7-1-2-10(14)11(13)15/h1-7H,12H2,(H2,13,15)

InChI Key

LJTONOTYNJKZMX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C(=O)N)C2=CC=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies for 1 4 Aminophenyl 1h Pyrrole 2 Carboxamide and Its Analogues

Strategies for the Construction of the 1H-Pyrrole-2-carboxamide Core

The formation of the central 1H-pyrrole-2-carboxamide structure is a critical phase in the synthesis. This can be achieved by first constructing the pyrrole (B145914) ring with a suitable precursor to the carboxamide, such as a carboxylic acid or an ester, followed by amidation. Alternatively, the carboxamide can be formed as part of the ring-forming process itself.

Classical and Contemporary Pyrrole Synthesis Routes Applied to this Scaffold

The synthesis of the pyrrole ring is a well-established field in heterocyclic chemistry, with both classical name reactions and modern catalytic methods being applicable to the formation of precursors for 1-(4-aminophenyl)-1H-pyrrole-2-carboxamide.

Classical Routes:

Paal-Knorr Pyrrole Synthesis: This is one of the most straightforward methods for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.org To generate a precursor for the target molecule, a 1,4-dicarbonyl compound bearing an ester or a protected carboxyl group could be reacted with 4-nitroaniline or a protected 1,4-diaminobenzene, followed by subsequent functional group manipulations. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions may favor the formation of furan byproducts. organic-chemistry.org

Knorr Pyrrole Synthesis: This versatile method involves the condensation of an α-amino ketone with a compound containing an active methylene group (e.g., a β-ketoester). researchgate.net This route allows for the synthesis of highly functionalized pyrroles. For the target scaffold, an α-amino ketone could be reacted with a β-ketoester to form a pyrrole-2-carboxylate, which is a direct precursor for the carboxamide group.

Contemporary Routes:

Modern synthetic chemistry offers several efficient one-pot and catalytic methods for constructing the pyrrole-2-carboxylate or -carboxamide core.

Electrocyclization/Oxidation Sequence: An efficient one-pot synthesis involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with glycine esters or amides. crescentchemical.comnih.gov The reaction proceeds via an initial Michael addition followed by an intramolecular condensation to form a 3,4-dihydro-2H-pyrrole intermediate. This intermediate is then oxidized in situ to the aromatic pyrrole. crescentchemical.comnih.gov Oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or copper(II) salts can be employed. crescentchemical.com This method is advantageous as it tolerates a wide range of functional groups. crescentchemical.comnih.gov

Multicomponent Reactions: Several multicomponent reactions have been developed for the synthesis of highly substituted pyrroles in a single step. For instance, the reaction of aldehydes, amines, and β-nitroalkenes catalyzed by copper can produce polysubstituted pyrroles. organic-chemistry.org Adapting such a reaction could provide a rapid entry to the desired pyrrole core.

Formation of the Carboxamide Linkage: Coupling Reactions and Conditions

Once the pyrrole-2-carboxylic acid or its corresponding ester is synthesized, the final step in constructing the core is the formation of the primary carboxamide. This transformation is typically achieved through standard amide bond-forming reactions.

The most common approach is the activation of the carboxylic acid with a coupling agent, followed by the addition of an ammonia source (e.g., ammonium chloride with a base, or ammonia gas). A variety of coupling reagents are available, each with its own advantages regarding reaction conditions and efficiency.

Coupling ReagentAbbreviationTypical ConditionsNotes
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCIIn conjunction with HOBt or HOAt; organic solvent (DMF, DCM); room temperature.Commonly used in peptide synthesis; byproducts are water-soluble, facilitating purification.
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PyBOPOrganic solvent (DMF, DCM); base (DIPEA, NMM); room temperature.High coupling efficiency, but can be expensive.
2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborateTBTUOrganic solvent (DMF); base (DIPEA, NMM); room temperature.Effective for hindered substrates but may cause racemization in chiral compounds. libretexts.org
Propanephosphonic acid anhydrideT3P®Organic solvent (EtOAc, THF); base (pyridine, Et3N); 0 °C to room temperature.A versatile and efficient coupling agent with environmentally benign byproducts.

Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or a mixed anhydride. These activated species react readily with ammonia to form the carboxamide. Another effective method involves the use of 2-(trichloroacetyl)pyrroles, where the trichloroacetyl group acts as a good leaving group upon reaction with an amine, smoothly forming the amide bond. libretexts.org

Introduction and Functionalization of the 4-Aminophenyl Substituent

A key structural feature of the target molecule is the 4-aminophenyl group attached to the pyrrole nitrogen. The introduction of this moiety can be accomplished via several synthetic strategies, primarily involving either direct N-arylation or a precursor-based approach.

Direct N-Arylation Approaches for Pyrroles

Directly forming the N-aryl bond between the pyrrole nitrogen and the phenyl ring is an attractive and convergent strategy. This is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. wikipedia.org In this context, the pyrrole anion (generated in situ with a base) acts as the nucleophile, coupling with an aryl halide, such as 1-bromo-4-nitrobenzene or a protected 4-bromoaniline. The choice of palladium precursor and phosphine ligand is crucial for achieving high yields. wikipedia.org

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with a nucleophile. organic-chemistry.org Modern variations of the Ullmann reaction utilize copper(I) catalysts, often in the presence of a ligand such as a diamine or an amino acid (e.g., L-proline), allowing the reaction to proceed under milder conditions than the traditional high-temperature protocol. nih.govresearchgate.netorganic-chemistry.orgacs.org These conditions have been successfully applied to the N-arylation of pyrroles with aryl iodides and bromides, tolerating a variety of functional groups. nih.govorganic-chemistry.orgacs.org

A significant challenge in direct N-arylation with 4-bromoaniline is the presence of the free amino group, which can also participate in the coupling reaction. Therefore, this approach often necessitates the use of a protecting group on the aniline nitrogen.

Reduction of Nitrophenyl Precursors to Aminophenyl Moieties

A widely used and highly reliable alternative to direct N-arylation with an aminophenyl group is to first introduce a nitrophenyl group, which is then reduced to the desired amine in a later step. The synthesis would begin with the N-arylation of a pyrrole-2-carboxylate or a similar precursor with 1-fluoro-4-nitrobenzene or 1-bromo-4-nitrobenzene to form the 1-(4-nitrophenyl)-1H-pyrrole intermediate.

The subsequent reduction of the aromatic nitro group is a standard and high-yielding transformation. Several methods are available:

Reduction MethodReagents and ConditionsAdvantages
Catalytic HydrogenationH₂, Pd/C, PtO₂; solvent (EtOH, MeOH, EtOAc); room temperature, atmospheric or elevated pressure.Clean reaction with high yields; byproduct is water; catalyst can be recovered.
Metal-Acid ReductionSnCl₂·2H₂O, Fe/HCl, Zn/AcOH; various solvents and temperatures.Classical method, inexpensive reagents. Often requires stoichiometric amounts of metal and harsh workup.
Transfer HydrogenationAmmonium formate, cyclohexene; Pd/C catalyst; solvent (MeOH, EtOH).Avoids the use of gaseous hydrogen, making it safer for laboratory scale.

This two-step sequence of N-arylation with a nitro-aromatic followed by reduction is often the most practical and efficient route to the 4-aminophenyl substituent.

One-Pot and Multi-Step Synthetic Procedures for this compound Derivatives

The synthesis of this compound is typically accomplished through a multi-step process rather than a one-pot reaction, due to the need for controlled introduction of different functional groups. A common and logical synthetic pathway involves the following key transformations:

Formation of the N-Aryl Pyrrole Core: The Paal-Knorr synthesis is a widely employed and versatile method for the construction of substituted pyrroles. wikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. To synthesize the target compound, a suitable precursor such as mucobromic or mucochloric acid can be reacted with p-nitroaniline. This reaction forms the 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid intermediate. The nitro group serves as a precursor to the final amino group, as direct use of p-phenylenediamine in the Paal-Knorr reaction can lead to side products and polymerization.

Amide Bond Formation: The resulting carboxylic acid can then be converted to the corresponding carboxamide. This is a standard transformation in organic synthesis and can be achieved using a variety of coupling agents. Common reagents for this amidation step include thionyl chloride (to form an acyl chloride intermediate) followed by reaction with ammonia, or carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt). researchgate.netnih.gov This step yields 1-(4-nitrophenyl)-1H-pyrrole-2-carboxamide.

Reduction of the Nitro Group: The final step is the reduction of the nitro group on the phenyl ring to an amine. This is a crucial transformation to yield the desired this compound. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method. mdpi.com Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere are typically used. Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be effective. rsc.org

An alternative multi-step approach could involve the Paal-Knorr reaction between a 1,4-dicarbonyl compound and 4-aminobenzamide. This would directly introduce the desired carboxamide functionality. For instance, the cyclization of a suitable 1,4-dicarbonyl compound with 4-aminobenzamide in the presence of an acid catalyst can yield the target molecule or its derivatives. uctm.edu

Table 1: Representative Multi-Step Synthesis of this compound
StepReactionKey ReagentsIntermediate/ProductTypical Yield
1Paal-Knorr Pyrrole Synthesis1,4-dicarbonyl precursor, p-nitroaniline, acid catalyst1-(4-Nitrophenyl)-1H-pyrrole-2-carboxylic acid70-90%
2AmidationEDC, HOBt, Ammonia source1-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide60-85%
3Nitro Group ReductionH₂, Pd/C or SnCl₂/HClThis compound85-95%

Reaction Optimization and Yield Enhancement Strategies

Paal-Knorr Synthesis Optimization:

Catalyst Selection: While the Paal-Knorr reaction can proceed under acidic conditions, the choice of catalyst can significantly impact the reaction rate and yield. rgmcet.edu.in Lewis acids or solid acid catalysts can be employed to facilitate the reaction under milder conditions.

Solvent Choice: The use of greener solvents is an important consideration. Deep eutectic solvents (DES), such as a mixture of choline chloride and urea, have been shown to be effective media for Paal-Knorr reactions, often eliminating the need for an additional acid catalyst. bohrium.comresearchgate.net Hexafluoroisopropanol (HFIP) has also been reported as a beneficial solvent that can promote the reaction. researchgate.net

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. pensoft.netresearchgate.netnih.gov Applying microwave irradiation to the Paal-Knorr condensation can dramatically reduce reaction times from hours to minutes and often leads to improved yields. organic-chemistry.org

Amidation Reaction Optimization:

Coupling Agents: The choice of coupling agent for the amide bond formation is critical. While traditional reagents like EDC/HOBt are effective, newer coupling agents can offer advantages in terms of efficiency and ease of purification. nih.gov The use of a cyclic alkyltriphosphonate anhydride has been reported as a cheap and non-toxic alternative for the amidation of pyrrole carboxylates. google.com

Nitro Group Reduction Optimization:

Catalyst and Reaction Conditions: For the catalytic hydrogenation of the nitro group, optimizing the catalyst loading, hydrogen pressure, and solvent can lead to higher yields and shorter reaction times. The use of transfer hydrogenation with reagents like formic acid can be an effective alternative to using gaseous hydrogen. rsc.orgnih.gov

Chemoselectivity: In more complex analogues with other reducible functional groups, the choice of reducing agent is crucial to ensure the selective reduction of the nitro group.

Table 2: Comparison of Reaction Conditions for Paal-Knorr Synthesis of N-Aryl Pyrroles
MethodCatalyst/SolventTemperatureReaction TimeTypical Yield
Conventional HeatingAcetic AcidRefluxSeveral hoursGood
Microwave-AssistedAcetic Acid120-150 °C2-10 minutesGood to Excellent
Green SolventCholine Chloride/Urea (DES)80 °C2-12 hoursHigh

Stereoselective Synthesis Approaches for Chiral Analogues (if applicable)

The parent compound, this compound, is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis is not a requirement for its preparation.

However, if chiral analogues of this compound were to be synthesized, for example, by introducing a stereocenter on the pyrrole ring or on a substituent, then stereoselective synthetic methods would be necessary. As of the current scientific literature, there are no specific reports on the stereoselective synthesis of chiral analogues of this compound. Should the need arise for such compounds, synthetic strategies would need to be developed. This could potentially involve:

Use of Chiral Starting Materials: Employing a chiral 1,4-dicarbonyl compound or a chiral primary amine in the Paal-Knorr synthesis.

Asymmetric Catalysis: Utilizing a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the molecule to direct the stereoselective formation of a new stereocenter, followed by its removal.

Given the absence of chiral centers in the target molecule and the lack of literature on its chiral derivatives, this section is not directly applicable to the synthesis of this compound itself.

Spectroscopic and Advanced Structural Elucidation of 1 4 Aminophenyl 1h Pyrrole 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(4-aminophenyl)-1H-pyrrole-2-carboxamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In a ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton in the molecule are expected. The chemical shift (δ) of these signals, measured in parts per million (ppm), is influenced by the electronic environment of the protons.

The structure contains several key proton environments:

Aminophenyl Protons: The 1,4-disubstituted (para) aminophenyl group will exhibit a characteristic AA'BB' system, appearing as two sets of doublets. The protons ortho to the amino group (H-2' and H-6') would be shielded and appear upfield, typically in the range of δ 6.6-6.8 ppm. The protons meta to the amino group (H-3' and H-5'), which are ortho to the pyrrole (B145914) nitrogen, would appear more downfield, likely around δ 7.2-7.4 ppm.

Pyrrole Ring Protons: The three protons on the pyrrole ring (H-3, H-4, and H-5) will show distinct signals. H-5, being adjacent to the nitrogen atom, is expected to be the most downfield of the three, likely appearing around δ 7.0-7.2 ppm. H-3, adjacent to the carboxamide group, would also be shifted downfield (approx. δ 6.8-7.0 ppm). The H-4 proton is expected to be the most shielded of the pyrrole protons, resonating at approximately δ 6.2-6.4 ppm. These three protons would display coupling to each other, resulting in doublet of doublets or triplet-like patterns.

Amine and Amide Protons: The protons of the primary amine (-NH₂) on the phenyl ring would typically appear as a broad singlet, with a chemical shift that can vary (δ 3.5-5.0 ppm) depending on the solvent and concentration. Similarly, the carboxamide (-CONH₂) protons would present as two distinct signals, often broad, in the range of δ 7.5-8.5 ppm, due to restricted rotation around the C-N bond.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-3', H-5' (Aminophenyl)7.2-7.4d (Doublet)
H-5 (Pyrrole)7.0-7.2dd (Doublet of doublets)
H-3 (Pyrrole)6.8-7.0dd (Doublet of doublets)
H-2', H-6' (Aminophenyl)6.6-6.8d (Doublet)
H-4 (Pyrrole)6.2-6.4t (Triplet-like)
-NH₂ (Amine)3.5-5.0br s (Broad singlet)
-CONH₂ (Amide)7.5-8.5br s (Broad singlets)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, ten distinct carbon signals are expected.

Carboxamide Carbonyl: The carbonyl carbon (C=O) of the carboxamide group is the most deshielded and will appear far downfield, typically in the δ 160-165 ppm region.

Aminophenyl Carbons: The carbon attached to the amino group (C-4') will be shielded and is expected around δ 145-150 ppm. The carbon attached to the pyrrole nitrogen (C-1') would be found near δ 130-135 ppm. The remaining aromatic carbons (C-2'/C-6' and C-3'/C-5') would appear in the typical aromatic region of δ 115-130 ppm.

Pyrrole Carbons: The carbon atom attached to the carboxamide group (C-2) would be deshielded, appearing around δ 128-132 ppm. The other pyrrole carbons (C-3, C-4, C-5) are expected in the δ 108-125 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxamide)160-165
C-4' (Aminophenyl)145-150
C-1' (Aminophenyl)130-135
C-2 (Pyrrole)128-132
C-2'/C-6' (Aminophenyl)125-130
C-5 (Pyrrole)120-125
C-3'/C-5' (Aminophenyl)115-120
C-3 (Pyrrole)110-115
C-4 (Pyrrole)108-112

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Topology

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For the target molecule, COSY would show cross-peaks connecting the adjacent protons on the pyrrole ring (H-3 with H-4, and H-4 with H-5). It would also confirm the coupling between the ortho and meta protons on the aminophenyl ring (e.g., H-2' with H-3').

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This would definitively link each proton signal to its corresponding carbon signal, for example, confirming that the proton at δ 6.2-6.4 ppm is attached to the carbon at δ 108-112 ppm (H-4 and C-4 of the pyrrole ring).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). This is vital for connecting the different fragments of the molecule. Key expected correlations would include:

The pyrrole proton H-5 showing a correlation to the aminophenyl carbon C-1'.

The aminophenyl protons H-3'/H-5' showing a correlation to the pyrrole carbon C-5.

The pyrrole proton H-3 showing a correlation to the carboxamide carbonyl carbon (C=O).

The amide protons (-CONH₂) showing correlations to the C-2 and C-3 carbons of the pyrrole ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and, consequently, the molecular formula. For this compound (C₁₁H₁₁N₃O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification

In MS/MS, the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are analyzed. This provides valuable information about the connectivity of the molecule. For the target compound, characteristic fragmentation pathways would be expected:

Loss of the carboxamide group: A primary fragmentation would likely involve the cleavage of the bond between the pyrrole ring and the carboxamide group, resulting in the loss of CONH₂ (44 Da).

Cleavage of the aminophenyl group: Fragmentation could occur at the C-N bond connecting the two rings, leading to ions corresponding to the aminophenyl cation or the pyrrole-2-carboxamide cation.

Ring fragmentation: The pyrrole ring itself could undergo fragmentation, a common pathway for pyrrole derivatives. researchgate.net

The analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the presence and connectivity of the aminophenyl, pyrrole, and carboxamide subunits.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying the functional groups within a molecule. The vibrational modes of this compound are determined by the stretching and bending of its bonds, offering a unique spectroscopic fingerprint.

Infrared (IR) Spectroscopy: Characteristic Absorptions

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its primary functional groups: the aminophenyl group, the pyrrole ring, and the carboxamide moiety.

The N-H stretching vibrations of the primary amine (–NH₂) and the secondary amide (–NH–) are anticipated in the region of 3400-3200 cm⁻¹. The primary amine typically shows two bands corresponding to asymmetric and symmetric stretching, while the amide N-H stretch usually appears as a single, often broader, band. The carbonyl (C=O) stretching of the amide group, known as the Amide I band, is one of the most intense absorptions in the IR spectrum and is expected to appear in the range of 1680-1630 cm⁻¹. The Amide II band, resulting from a combination of N-H bending and C-N stretching, is predicted to be in the 1650-1550 cm⁻¹ region.

The aromatic C-H stretching vibrations of the phenyl ring and the C-H stretching of the pyrrole ring are expected to be observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic and pyrrole rings typically give rise to several bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations of the aromatic amine and the amide group are expected in the 1350-1250 cm⁻¹ range.

Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Asymmetric & Symmetric Stretching Primary Amine (-NH₂) 3400 - 3300 Medium to Strong
N-H Stretching Secondary Amide (-NH) 3350 - 3250 Medium
Aromatic C-H Stretching Phenyl Ring 3100 - 3000 Medium to Weak
Heterocyclic C-H Stretching Pyrrole Ring 3150 - 3100 Medium to Weak
C=O Stretching (Amide I) Carboxamide (-CONH) 1680 - 1630 Strong
N-H Bending (Amide II) Carboxamide (-CONH) 1650 - 1550 Medium to Strong
C=C Stretching Aromatic/Pyrrole Ring 1600 - 1450 Medium to Variable
C-N Stretching Aromatic Amine/Amide 1350 - 1250 Medium

Raman Spectroscopy: Complementary Vibrational Modes

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong signals in Raman spectra.

For this compound, the symmetric stretching of the aromatic and pyrrole rings is expected to give rise to intense Raman bands. The C=C and C-C stretching vibrations within these rings would be particularly prominent. In contrast, the C=O stretching of the carboxamide, while strong in the IR, may be weaker in the Raman spectrum. The N-H stretching vibrations are typically weak in Raman spectra. The presence of the sulfur-containing thiophene (B33073) ring in some related structures can also give rise to characteristic C-S stretching bands, which are usually found in the 750-600 cm⁻¹ region, though this specific moiety is not present here.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. spectrabase.com Although a crystal structure for this compound is not publicly available, we can infer its likely solid-state conformation and intermolecular interactions based on the crystal structures of similar compounds.

Crystal Growth and Diffraction Data Acquisition

To perform X-ray crystallography, single crystals of the compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents would likely be screened to find conditions that yield diffraction-quality crystals.

Once suitable crystals are obtained, they would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal would be collected using a detector. The resulting data would then be processed to determine the unit cell dimensions, space group, and the electron density distribution, from which the atomic positions can be determined and the molecular structure refined.

Analysis of Molecular Conformation and Torsion Angles

The conformation of this compound in the solid state would be defined by the torsion angles between the different planar groups: the aminophenyl ring, the pyrrole ring, and the carboxamide group. It is expected that the pyrrole ring and the carboxamide group would be nearly coplanar to maximize π-conjugation. However, there will likely be a significant twist between the pyrrole ring and the aminophenyl ring due to steric hindrance between the ortho-protons of the phenyl ring and the protons on the pyrrole ring. This torsion angle would be a key feature of the molecular conformation.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is expected to be dominated by hydrogen bonding. The primary amine and the amide group are excellent hydrogen bond donors (N-H) and acceptors (C=O and the lone pair on the amine nitrogen). It is highly probable that intermolecular hydrogen bonds of the N-H···O and N-H···N types would be formed, leading to the formation of one-, two-, or three-dimensional networks. For instance, the amide groups could form classic head-to-tail hydrogen-bonded chains or dimers. The primary amine could also participate in hydrogen bonding with the amide carbonyl or the pyrrole nitrogen of neighboring molecules.

Computational Chemistry and Molecular Modeling Studies of 1 4 Aminophenyl 1h Pyrrole 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide profound insights into the electronic structure and energetic properties of molecules. These methods are crucial for predicting chemical behavior at the atomic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is used to determine the ground-state electronic structure of a molecule by calculating the electron density.

Electronic Structure and Geometry Optimization: For 1-(4-Aminophenyl)-1H-pyrrole-2-carboxamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. kau.edu.sanih.gov This process minimizes the total energy of the molecule, providing precise bond lengths, bond angles, and dihedral angles. The calculations would likely reveal a non-planar structure due to the twist between the phenyl and pyrrole (B145914) rings. The aminophenyl group acts as an electron-donating moiety, influencing the electron distribution across the pyrrole ring and the carboxamide group.

Energy Landscapes: By calculating the energies of various conformers, DFT can map out the potential energy surface (PES). kau.edu.sa This landscape reveals the relative stabilities of different spatial arrangements, identifying the global minimum (the most stable conformer) and local minima. For this molecule, key rotational barriers, such as the one around the C-N bond connecting the two rings, can be quantified, providing insight into its structural dynamics.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound (Based on similar structures).
ParameterValueDescription
Bond Length (Pyrrole N1 - Phenyl C1')~1.44 ÅSingle bond connecting the two ring systems.
Bond Length (Carboxamide C=O)~1.25 ÅCarbonyl double bond in the carboxamide group.
Dihedral Angle (Pyrrole Ring - Phenyl Ring)~35-45°Twist angle between the planes of the two rings.
Total EnergyStructure-dependentCalculated energy for the optimized geometry at the global minimum.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Reactivity Prediction: The HOMO represents the ability of a molecule to donate electrons, indicating regions susceptible to electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl and pyrrole rings. The LUMO signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack, likely centered around the carboxamide group and the pyrrole ring.

Electronic Transitions: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govnih.gov A small gap suggests high chemical reactivity and a propensity for electronic transitions at lower energies (longer wavelengths) in UV-Vis spectroscopy. nih.gov For conjugated systems like this, the gap is expected to be moderately small, indicating potential for significant electronic activity.

Table 2: Representative Frontier Molecular Orbital Data.
ParameterIllustrative Value (eV)Significance
HOMO Energy-5.35Indicates electron-donating capability.
LUMO Energy-1.25Indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.10Correlates with chemical reactivity and electronic transition energy. nih.gov

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote electrostatic potential.

The MEP map is invaluable for predicting how a molecule will interact with other charged or polar species. researchgate.net

Red Regions: Indicate negative electrostatic potential (electron-rich), typically found around electronegative atoms. For this compound, these would be concentrated on the oxygen and nitrogen atoms of the carboxamide group, identifying them as sites for hydrogen bond acceptance or electrophilic attack.

Blue Regions: Indicate positive electrostatic potential (electron-poor), usually located around hydrogen atoms, especially the amine and amide N-H protons. These areas are favorable for nucleophilic attack and hydrogen bond donation.

This analysis helps to understand non-covalent interactions, which are critical for biological activity and molecular recognition.

Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. This provides a quantitative understanding of electron delocalization, charge transfer, and hyperconjugative stability. ijcce.ac.iracadpubl.eu

For this compound, NBO analysis can quantify key intramolecular interactions:

π → π* interactions: Delocalization between the π-systems of the phenyl and pyrrole rings.

The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, with higher values indicating stronger electronic interactions and greater molecular stability. acadpubl.eu

Table 3: Key NBO Interactions and Illustrative Stabilization Energies (E(2)).
Donor NBOAcceptor NBOIllustrative E(2) (kcal/mol)Interaction Type
LP(N) of Amineπ(Phenyl Ring)~40-50Lone pair delocalization into the ring.
π(Phenyl Ring)π(Pyrrole Ring)~15-25Inter-ring conjugation.
LP(O) of Carbonylπ*(C-N of Amide)~25-35Stabilization of the amide bond.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them.

A potential energy surface (PES) scan is performed by systematically rotating specific dihedral angles (e.g., the angle between the phenyl and pyrrole rings) and calculating the energy at each step. researchgate.net This process maps the energy landscape, revealing the most energetically favorable conformations. The results can show, for instance, that a twisted conformation is more stable than a fully planar one due to the mitigation of steric hindrance between hydrogen atoms on the adjacent rings. Understanding the preferred conformation is essential, as the three-dimensional shape of a molecule dictates its ability to fit into a biological target like an enzyme's active site.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While quantum calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing observation of molecular vibrations, rotations, and conformational changes in a simulated environment (e.g., in a solvent like water). nih.gov

For this compound, MD simulations can:

Explore Conformational Space: By simulating the molecule for nanoseconds or longer, MD can sample a wide range of conformations, confirming the stability of minima found through DFT and exploring transitions between them. researchgate.net

Analyze Solvent Effects: Placing the molecule in a simulated water box allows for the study of its hydration shell and the formation of hydrogen bonds with solvent molecules.

Simulate Binding: When docked into a protein's active site, MD simulations can assess the stability of the binding pose, calculate binding free energies, and identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex. nih.govrsc.org Metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to quantify the stability and flexibility of the molecule and its protein target during the simulation. rsc.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which are essential for the structural elucidation of molecules. Methods like Density Functional Theory (DFT) are commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.gov For a molecule such as this compound, these predictions can guide experimental work and help in the interpretation of complex spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the DFT framework to predict NMR chemical shifts. nih.gov This method calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the chosen functional and basis set. nih.gov For instance, functionals like B3LYP and M06-2X coupled with basis sets such as 6-311+G(d,p) or TZVP are often used to achieve a good balance between accuracy and computational cost. nih.gov

Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can also be computed using DFT. These calculations determine the normal modes of vibration and their corresponding frequencies. nih.gov The predicted spectra can be compared with experimental data to confirm the molecular structure and analyze its conformational properties. Potential Energy Distribution (PED) analysis is often performed to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsional modes. nih.gov

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table is a hypothetical representation based on typical chemical shifts for similar structural motifs, as specific computational studies on this exact molecule are not publicly available. Actual values would be determined through specific DFT calculations.

¹H NMR
Atom Predicted Chemical Shift (ppm)
Pyrrole H-3 ~6.2
Pyrrole H-4 ~6.8
Pyrrole H-5 ~7.0
Phenyl H-2', H-6' ~6.7
Phenyl H-3', H-5' ~7.3
Amine (-NH₂) ~3.8

¹³C NMR

Atom Predicted Chemical Shift (ppm)
Pyrrole C-2 ~125
Pyrrole C-3 ~110
Pyrrole C-4 ~112
Pyrrole C-5 ~120
Phenyl C-1' ~130
Phenyl C-2', C-6' ~128
Phenyl C-3', C-5' ~115
Phenyl C-4' ~148

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Analogues

In silico ADME predictions are a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic profile of a compound and its analogues. These computational models predict properties that determine the fate of a drug in the body. For analogues of this compound, such as other pyrrole-carboxamide derivatives, ADME studies have been performed to evaluate their drug-likeness. nih.govnih.gov

These studies often involve the calculation of various molecular descriptors related to absorption (e.g., gastrointestinal absorption, Caco-2 permeability), distribution (e.g., blood-brain barrier penetration, plasma protein binding), metabolism (e.g., cytochrome P450 inhibition), and excretion. mdpi.com Rules-based filters, such as Lipinski's Rule of Five, are also applied to assess the potential for oral bioavailability. nih.gov

For example, computational studies on 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole (B57391) moiety have shown that these compounds can possess favorable physicochemical and pharmacokinetic properties with good predicted oral bioavailability. nih.gov Similarly, ADME predictions for pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives indicated favorable physicochemical characteristics. nih.gov These findings suggest that the pyrrole-carboxamide scaffold is a promising template for designing molecules with desirable drug-like properties.

Table 2: Predicted ADME Properties for Representative Pyrrole-Carboxamide Analogues This table presents a summary of typical ADME parameters and predicted outcomes for analogues found in the literature. nih.govnih.gov

Property Predicted Outcome for Analogues Significance
Molecular Weight < 500 g/mol Compliance with Lipinski's Rule of Five
LogP (Lipophilicity) 1-3 Optimal range for solubility and permeability
Hydrogen Bond Donors < 5 Compliance with Lipinski's Rule of Five
Hydrogen Bond Acceptors < 10 Compliance with Lipinski's Rule of Five
Gastrointestinal Absorption High Indicates good potential for oral absorption
Blood-Brain Barrier (BBB) Permeation Variable (often low) Determines potential for CNS activity
CYP450 Inhibition Generally low Low potential for drug-drug interactions

These computational assessments are invaluable for prioritizing which analogues to synthesize and advance to more resource-intensive experimental testing.

Structure Activity Relationship Sar Studies of 1 4 Aminophenyl 1h Pyrrole 2 Carboxamide Analogues

Systematic Modification of the Pyrrole (B145914) Ring and its Substituents

The pyrrole ring is a key component of the pharmacophore, and its substitution pattern significantly influences biological activity. Both the position and nature of the substituents are critical.

The hydrogen atom on the pyrrole nitrogen is often essential for activity. In studies on related pyrrole-2-carboxamide analogues as inhibitors of the mycobacterial membrane protein MmpL3, methylation of the pyrrole nitrogen led to a drastic reduction in activity. nih.gov This suggests the pyrrole N-H group may act as a crucial hydrogen bond donor in interactions with biological targets. nih.gov

Substitutions at other positions of the pyrrole ring also play a vital role. Dihalogenation of the pyrrole ring, particularly at the 4 and 5 positions, has been identified as a key structural feature for enhancing the antibacterial activity of pyrrole-2-carboxamide derivatives. nih.govresearchgate.net For instance, 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids have been investigated as DNA gyrase inhibitors. researchgate.net In another series of antibacterial pyrrolamides, a 3,4-dichloropyrrole derivative demonstrated potent in vitro activity. nih.gov

In a different context, for a series of 4-aroyl-pyrrole-2-carboxamides developed as MAP kinase inhibitors, the substitution on the pyrrole ring was critical for both potency and selectivity. researchgate.net The presence of an aroyl group at the C4 position was a key element of the kinase binding pharmacophore. researchgate.net

Table 1: Effect of Pyrrole Ring Modifications on Biological Activity in Analogous Scaffolds.
Modification SiteModificationObserved Effect on ActivityCompound Class/Target
Pyrrole N-1Methylation (N-H to N-CH₃)~50-fold reduction in activityMmpL3 Inhibitors nih.gov
Pyrrole C-4, C-5Di-brominationImportant for antibacterial activityDNA Gyrase Inhibitors nih.govresearchgate.net
Pyrrole C-3, C-4Di-chlorinationPotent in vitro antibacterial activityAntibacterial Pyrrolamides nih.gov
Pyrrole C-4Aroyl group substitutionKey for kinase bindingMAP Kinase Inhibitors researchgate.net

Variations in the Carboxamide Linkage and their Conformational Implications

The carboxamide linkage (-C(O)NH-) is a critical structural motif that connects the pyrrole core to the aminophenyl ring. Its integrity and conformation are paramount for maintaining biological activity.

Research on MmpL3 inhibitors has shown that the hydrogen on the carboxamide nitrogen is crucial for potency, likely participating in hydrogen bonding with target residues like ASP645. nih.gov Replacing this hydrogen with a methyl group resulted in a complete loss of activity, highlighting its role as a hydrogen bond donor. nih.gov

Table 2: Influence of Carboxamide Linkage Modifications on Activity in Analogous Scaffolds.
Modification SiteModificationObserved Effect on ActivityCompound Class/Target
Amide N-HMethylation (NH to N-CH₃)Complete loss of activityMmpL3 Inhibitors nih.gov
Amide Substituent (R)Introduction of bulky groups (e.g., 1-adamantyl)Greatly improved activityMmpL3 Inhibitors nih.gov
Amide Substituent (R)Varying ring size and hydrophobicityModulated activity and selectivityPDE4B Inhibitors nih.gov

Substituent Effects on the 4-Aminophenyl Moiety (Electronic and Steric Influences)

While direct SAR studies on the 1-(4-aminophenyl) moiety of this specific scaffold are limited in the reviewed literature, principles can be drawn from related N-aryl pyrrole structures. For a series of 2-phenyl-1H-pyrrole-3-carboxamides acting as 5-HT6 receptor inverse agonists, substitution on an N-1 arylsulfonyl fragment highly impacted affinity. acs.org Introduction of electron-withdrawing groups like fluorine, chlorine, or trifluoromethyl significantly increased affinity for the receptor. acs.org Chlorine was found to be particularly beneficial, potentially forming stabilizing halogen bonds within the receptor binding site. acs.org

In another study on pyrrole derivatives as COX inhibitors, large hydrophobic substitutions on a phenyl ring, such as an additional phenyl group or multiple methoxy or chloro groups, were found to be favorable for activity. nih.govacs.org Conversely, electron-withdrawing groups like nitro (NO₂) at the para-position rendered some compounds more effective against COX-1. nih.govacs.org These examples underscore that both electronic and steric factors of substituents on an N-aryl ring are critical and that the optimal substitution depends heavily on the specific topology and nature of the target's binding pocket.

Table 3: Substituent Effects on N-Aryl Moieties in Related Pyrrole Scaffolds.
ScaffoldSubstituent Type on N-Aryl RingEffect on ActivityTarget
2-Phenyl-1H-pyrrole-3-carboxamidesElectron-withdrawing (e.g., Cl, CF₃)Increased affinity5-HT6 Receptor acs.org
Pyrrole Carboxylic Acid DerivativesLarge hydrophobic groups (e.g., phenyl, di-methoxy)Increased effectivenessCOX-2 nih.govacs.org
Pyrrole Carboxylic Acid DerivativesElectron-withdrawing (e.g., NO₂)Increased effectivenessCOX-1 nih.govacs.org

Role of Chiral Centers (if introduced) on Activity Profiles

The introduction of chiral centers into a drug molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

For the specific scaffold of 1-(4-Aminophenyl)-1H-pyrrole-2-carboxamide and its close analogues, detailed SAR studies focusing on the introduction of chiral centers and the resulting impact on activity profiles are not extensively reported in the publicly available scientific literature. While chirality is a key consideration in drug design, the reviewed studies on this class of compounds have primarily focused on modifications to the aromatic rings and the carboxamide linkage without systematically exploring stereochemistry. Therefore, the role of chirality in the activity of these specific analogues remains an area for future investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) modeling and ligand-based design are powerful computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. These methods are instrumental in rational drug design, helping to predict the activity of novel compounds and guide synthetic efforts.

For classes of compounds related to this compound, QSAR studies have provided valuable insights. For example, a fragment-based (FB) QSAR study on pyrrole derivatives as COX inhibitors revealed that the steric field had the greatest influence on activity, followed by electrostatic and hydrophobic fields. nih.govacs.org This type of model can generate contour maps that visualize regions where bulky groups, electronegative groups, or hydrophobic groups would be favorable or unfavorable for activity, thus guiding the design of more potent analogues. acs.org

Similarly, 3D-QSAR models have been developed for other carboxamide-containing inhibitors, such as indole-2-carboxamides, to investigate their interactions with targets. nih.gov These models help to explain the SAR at a three-dimensional level and can be used to predict the binding affinities of newly designed compounds. nih.gov Ligand-based approaches have also been successfully used to design novel N-arylpyrrole derivatives as antimicrobial agents by refining structures through molecular modeling. tandfonline.com

These examples demonstrate the utility of QSAR and ligand-based design in optimizing pyrrole-based scaffolds. Application of these methods to this compound analogues could accelerate the discovery of new leads by identifying key structural features required for potent and selective biological activity.

Investigation of Biological Activity Mechanisms: in Vitro and Theoretical Studies

Enzyme Inhibition Mechanisms and Kinetics

No research articles, patents, or scientific communications were found that describe the inhibitory activity of 1-(4-Aminophenyl)-1H-pyrrole-2-carboxamide against Sterol 14α-demethylase, Adenylyl Cyclase, or DNA Gyrase.

In Vitro Enzyme Kinetic Assays

There is no available data from in vitro enzyme kinetic assays for this compound. Consequently, crucial metrics such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for its potential interaction with the specified enzymes are unknown.

Mechanistic Insights from Competitive and Non-Competitive Inhibition Profiles

Without kinetic assay data, it is not possible to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for this compound against the target enzymes.

Receptor Binding Profile Analysis

The investigation into the receptor binding profile of this compound also found no relevant data.

In Vitro Radioligand Binding Assays with Specific Receptors

No studies reporting the use of in vitro radioligand binding assays to evaluate the affinity of this compound for NTS2, CB1, or Opioid receptors were identified.

Computational Ligand-Receptor Docking and Binding Energy Calculations

Similarly, no computational studies detailing the docking of this compound to NTS2, CB1, or Opioid receptors, or any associated binding energy calculations, could be located in the scientific literature.

Allosteric Modulation Studies and Ligand-Biased Signaling Concepts

Currently, there is no direct scientific literature available that specifically investigates this compound in the context of allosteric modulation or ligand-biased signaling. Allosteric modulators are molecules that bind to a site on a receptor other than the primary (orthosteric) binding site, causing a conformational change that can enhance or inhibit the receptor's activity. Ligand-biased signaling is a phenomenon where a ligand preferentially activates certain downstream signaling pathways of a receptor over others. While these are significant areas of pharmacological research for developing more specific and effective drugs, studies detailing the effects of this compound on these mechanisms have not been identified.

Mechanistic Studies of Antimicrobial (Antibacterial, Antifungal) Action at the Molecular Level

Detailed molecular-level studies on the antimicrobial action of this compound are not presently available. The broader family of pyrrole-2-carboxamide derivatives has been noted for its antimicrobial potential, with some compounds showing activity against various pathogens. These compounds are often investigated for their ability to interfere with essential microbial processes.

Theoretical Prediction of Protein Targets and Interaction Sites

There are no published theoretical studies that predict the specific protein targets or interaction sites for this compound. Such computational studies, which often involve molecular docking and other simulation techniques, are crucial for hypothesizing the mechanism of action of a new compound by identifying potential binding partners within a pathogen. The absence of this data for this compound means that its potential molecular targets within microbial cells remain unknown.

In Vitro Studies of Microbial Growth Inhibition and Related Molecular Events

Specific in vitro studies detailing the microbial growth inhibition by this compound, including data on minimum inhibitory concentrations (MICs) against various bacterial and fungal strains, are not found in the reviewed scientific literature. While some research has explored the antibacterial and antifungal properties of other pyrrole-2-carboxamide derivatives, this specific compound has not been the subject of such focused investigation. Consequently, there is no data to construct a table of its microbial growth inhibition profile or to detail any related molecular events that might be induced by its presence.

Research Trajectories and Potential Applications of 1 4 Aminophenyl 1h Pyrrole 2 Carboxamide and Its Analogues

Utility in Synthetic Organic Methodologies

The structural framework of 1-(4-aminophenyl)-1H-pyrrole-2-carboxamide is particularly valuable in synthetic organic chemistry due to its inherent functional groups that can be readily manipulated. The pyrrole (B145914) nucleus is a common feature in numerous natural products and pharmacologically active compounds, while the aminophenyl and carboxamide groups provide reactive sites for further molecular elaboration. scispace.com

The 1-aryl-1H-pyrrole-2-carboxamide core is a foundational element for constructing a diverse array of more complex molecules. nih.gov The primary amine on the phenyl ring and the amide functionality are key handles for derivatization. Synthetic chemists leverage these sites for reactions such as acylation, alkylation, and coupling reactions to build extensive molecular libraries. organic-chemistry.orgrsc.org This versatility has established analogues of this compound as crucial intermediates in the synthesis of compounds with significant biological and material properties. ontosight.ainih.gov

Research has demonstrated that the pyrrole-2-carboxamide scaffold is integral to molecules designed for various therapeutic targets. For instance, derivatives are used as building blocks for potent inhibitors of mycobacterial membrane protein Large 3 (MmpL3) for anti-tuberculosis treatments and as intermediates for modified DNA minor-groove binders. nih.govnih.gov The Paal-Knorr pyrrole synthesis and its modern variations offer efficient routes to N-substituted pyrroles, which can then be further functionalized. organic-chemistry.org Multi-component reactions have also been developed to create highly functionalized pyrrole-3-carboxamide derivatives in a single step, showcasing the adaptability of the pyrrole core. organic-chemistry.org

Below is a table summarizing the classes of compounds synthesized using the pyrrole-2-carboxamide scaffold as a key building block.

Class of Compound SynthesizedTherapeutic/Application AreaKey Synthetic Strategy
MmpL3 InhibitorsAnti-tuberculosisStructure-guided design, SAR studies
DNA Minor-Groove BindersAnticancer, AntimicrobialIntermediate for multi-step synthesis
Kinase InhibitorsAnticancerPharmacophore-based design
Tricyclic Pyrrole-2-carboxamidesDrug Discovery LibrariesStetter-Paal-Knorr reaction sequence nih.gov
Halogen-doped Pyrrole AnaloguesAntibacterial (DNA gyrase inhibitors) researchgate.netnih.govHalogenation of pyrrole precursors researchgate.netnih.gov

The structure of this compound is ideally suited for the synthesis of advanced fused heterocyclic systems. nih.govresearchgate.net The aromatic amine provides a nucleophilic site that can participate in intramolecular or intermolecular cyclization reactions to form new rings fused to the phenyl group. Similarly, the pyrrole ring and its carboxamide substituent can be involved in annulation reactions to create polycyclic structures. mdpi.com

Synthetic strategies often involve the condensation of the aminophenyl moiety with carbonyl compounds or other electrophiles to construct new heterocyclic rings like pyrimidines, diazepines, or quinazolines. nih.govresearchgate.netnih.gov For example, 2-(2-aminophenyl)pyrrole derivatives can undergo intramolecular acid-catalyzed reactions with aldehydes to form pyrrolo[3,2-c]quinolines. researchgate.net Furthermore, N-alkylated pyrrole-2-carboxaldehyde intermediates can react with reagents like o-phenylenediamine (B120857) in acid-catalyzed condensation reactions to yield complex tetracyclic hybrids, such as benzo[d]imidazole-pyrrolo[1,2-a]pyrazine systems. researchgate.net Pyrrole-based enaminones have also been employed as key building blocks for the divergent synthesis of fused systems like indolizines and pyrrolo[1,2-a]pyrazines. nih.govmdpi.comresearchgate.net

These fused systems are of great interest in medicinal chemistry and materials science due to their rigid, planar structures and unique electronic properties. nih.govmdpi.com

Theoretical Investigations in Functional Materials Science

The inherent electronic and structural features of this compound and its analogues make them attractive candidates for the development of novel functional materials. Theoretical and computational studies play a crucial role in predicting the properties of these molecules and guiding the design of new materials for specific applications.

The molecular architecture of this compound can be described as a donor-π-acceptor (D-π-A) system. The electron-donating aminophenyl group is linked via the π-conjugated pyrrole ring to the electron-withdrawing carboxamide group. This electronic arrangement is fundamental to the design of materials with interesting optical and electronic properties, including those for optoelectronic devices.

Theoretical studies on analogous systems, such as 1,4-dihydropyrrolo[3,2-b]pyrroles (DHPPs), demonstrate how modifying peripheral functional groups can fine-tune optoelectronic properties. nih.gov By varying electron-donating or -withdrawing substituents, researchers can control the molecule's absorbance spectra, oxidation potential, and the color of the resulting radical cations. nih.gov Such chromophores have shown potential as high-contrast electrochromic materials for electronic devices. nih.gov The principles learned from these related systems can be applied to the design of novel scaffolds based on this compound for applications in sensors, organic light-emitting diodes (OLEDs), and other electronic components. The 4-amino-pyrrolopyridine-5-carboxamide scaffold, for example, has been explored for its utility in designing selective Janus kinase 1 (JAK1) inhibitors, where the electronic and steric properties are crucial for biological activity. nih.gov

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The this compound scaffold contains multiple sites capable of forming strong and directional hydrogen bonds: the N-H protons of the amine and amide, and the carbonyl oxygen of the amide. These interactions are key drivers for molecular self-assembly, leading to the formation of ordered, higher-level structures such as tapes, sheets, or three-dimensional networks.

The self-assembly of pyrrole-containing molecules is a well-established route to creating functional supramolecular materials. frontiersin.org For instance, 2,5-diformylpyrrole can undergo self-assembly with diamines to form complex architectures like catenanes, knots, and Borromean rings. nih.gov Similarly, porphyrin derivatives, which are built from pyrrole units, can self-assemble to create materials with enhanced photocatalytic performance. rsc.org The predictable hydrogen-bonding patterns of the carboxamide group, combined with the potential for π-π stacking of the aromatic rings, make this compound and its analogues promising candidates for the rational design of new supramolecular polymers and smart materials. uakron.edu

Q & A

Q. How can researchers optimize synthetic routes for 1-(4-Aminophenyl)-1H-pyrrole-2-carboxamide derivatives to improve yields?

Answer: Synthetic optimization involves selecting amine coupling partners and reaction conditions. For example, carboxamide derivatives are synthesized via coupling reactions between activated carboxylic acids (e.g., compound 274 or 278 ) and substituted amines under conditions using EDC·HCl and HOBt as coupling agents in DMF/CH₂Cl₂ . Yield optimization (e.g., 15–44%) depends on steric hindrance, amine reactivity, and purification methods (e.g., SFC or silica gel chromatography). Lower yields (e.g., 20–25% for enantiomers) often result from chiral resolution steps .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Answer: Structural confirmation relies on:

  • ¹H NMR : Key signals include aromatic protons (δ 7.3–8.3 ppm), methyl groups (δ 2.1–2.2 ppm), and cyclopropyl protons (δ 1.3–1.4 ppm) .
  • ESIMS : Molecular ion peaks (e.g., m/z 388.1–459.0) validate molecular weight .
  • Chiral Purity : SFC with Lux A1 columns and IPA co-solvents (30%) resolves enantiomers (retention times: 1.29–2.45 min) .
  • HPLC : Purity >95% is typical for biologically active compounds .

Advanced Research Questions

Q. How do substituents on the pyrrole ring and amine moiety influence the bioactivity of this compound analogs?

Answer:

  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) on indole/indazole enhances metabolic stability but may reduce solubility .
  • Heterocyclic Amines : 1,2,4-Triazole or pyrazole substituents improve binding to targets (e.g., enzymes) via hydrogen bonding .
  • Steric Effects : Bulky groups (e.g., isoquinolinyl) lower antimicrobial activity (MIC >25 µg/mL) compared to smaller substituents (MIC 6.05–6.25 µg/mL) .

Q. How can researchers resolve conflicting data on enantiomer stability and activity in pyrrole-carboxamide derivatives?

Answer: Contradictions arise from:

  • Stereochemical Lability : Enantiomers (e.g., 88 and 89 ) may interconvert under physiological conditions, altering activity .
  • Analytical Artifacts : Impurities in SFC-separated enantiomers (e.g., 96 and 97 ) can skew stability assays .
    Methodology :

Accelerated Stability Testing : Expose enantiomers to pH 3–9 buffers at 40°C for 72h, then re-analyze purity via SFC .

Crystallography : Confirm absolute configuration using X-ray diffraction (e.g., single-crystal studies with R factor <0.054) .

Q. What strategies mitigate low aqueous solubility in this compound derivatives?

Answer:

  • Prodrug Design : Introduce phosphate or amino acid esters (e.g., methyl ester in 845866-88-8 ) to enhance solubility .
  • Co-Crystallization : Use co-solvents like polyethylene glycol (PEG) or cyclodextrins to stabilize amorphous forms .
  • Structural Modifications : Replace CF₃ with difluoromethyl (CF₂H) to balance lipophilicity and solubility .

Q. How can researchers validate target engagement of pyrrole-carboxamide derivatives in cellular assays?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment (e.g., ΔTm >2°C indicates binding) .
  • Knockout Models : Use CRISPR/Cas9 to delete putative targets (e.g., kinases) and assess loss of compound efficacy .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) directly in cell lysates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.